6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole

Descripción general

Descripción

6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole is a fluorinated heterocyclic compound. The presence of fluorine atoms in its structure imparts unique physical, chemical, and biological properties, making it a compound of interest in various fields such as medicinal chemistry, materials science, and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where fluorine atoms are introduced using reagents like tetra-n-butylammonium fluoride (TBAF) . Another approach involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods

Industrial production of fluorinated compounds often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of microreactors allows for efficient heat and mass transfer, leading to higher yields and selectivity .

Análisis De Reacciones Químicas

Table 1: Optimized Conditions for N-Arylation of 2,6-Difluoropyridine with Benzimidazole

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Substrate Ratio | 1.5:1 (2,6-difluoropyridine:benzimidazole) | 73 |

| Base | K₂CO₃ | 73 |

| Solvent | DMSO | 73 |

| Temperature | 90°C | 73 |

-

The reaction proceeds via nucleophilic aromatic substitution (NAS), where the fluorine at the pyridine C6 position acts as a leaving group .

-

Microwave-assisted synthesis has been employed for similar fluorobenzimidazoles, achieving yields up to 85% in 5 minutes at 240°C .

Substitution Reactions

The fluorine atoms on both the benzimidazole and pyridine rings participate in substitution reactions:

Nucleophilic Substitution

-

Pyridine ring : The 6-fluoro group undergoes substitution with amines, alcohols, or thiols under basic conditions. For example:

-

Benzimidazole ring : The NH group at position 1 reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Sonogashira couplings due to the aromatic fluorine’s activation of adjacent positions:

Table 2: Cross-Coupling Reactions of Fluorinated Benzimidazoles

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄ | Biaryl derivatives | 65–78 |

| Sonogashira Coupling | Terminal alkyne, CuI/Pd | Alkynyl-benzimidazole hybrids | 55–70 |

-

The 6-fluoro group on pyridine enhances electrophilicity, facilitating coupling at the C3 position .

Table 3: Optimization of CuAAC Conditions for Fluoropyridine Derivatives

| Ligand | Molar Ratio (P/Cu/NaAsc/L) | Conversion (%) | RCY (%) |

|---|---|---|---|

| None | 1:4:4:0 | 17 | 0.42 |

| TBTA | 1:4:20:5 | 55 | 7 |

| BPDS | 1:4:20:5 | 61 | 9 |

Redox Reactions

-

Oxidation : The benzimidazole core can be oxidized with H₂O₂ or KMnO₄ to form benzimidazole N-oxides , though this is less common due to the electron-withdrawing fluorine substituents .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine derivative, altering the compound’s aromaticity .

Stability and Reactivity Insights

Aplicaciones Científicas De Investigación

6-Fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its unique structural features contribute to its potential applications in various scientific research areas, particularly in drug development and biological studies. This article will explore the applications of this compound, supported by comprehensive data tables and documented case studies.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines.

Case Study:

A study conducted by Zhang et al. (2023) demonstrated that the compound inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC value of 12 µM. The mechanism involved the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c release and activation of caspases.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its efficacy against various bacterial strains has been evaluated.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

The results suggest that this compound has significant potential as a lead compound for developing new antimicrobial agents.

Neurological Studies

Emerging research indicates that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Case Study:

In a study by Lee et al. (2022), the compound was tested in a mouse model of Alzheimer's disease. The results showed that administration of the compound improved cognitive function and reduced amyloid plaque deposition in the brain, suggesting a protective effect against neurodegeneration.

Inhibition of Protein Kinases

Protein kinases are critical targets in cancer therapy, and compounds similar to this compound have been investigated for their ability to inhibit these enzymes.

Data Table: Protein Kinase Inhibition

| Kinase Target | IC (nM) |

|---|---|

| EGFR | 50 |

| VEGFR | 75 |

| PDGFR | 100 |

These findings indicate that the compound may serve as a scaffold for developing selective kinase inhibitors.

Mecanismo De Acción

The mechanism of action of 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, leading to effective inhibition of the desired pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 2-fluorobenzimidazole

- 6-fluoropyridine

- 4-fluorobenzimidazole

Uniqueness

6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole is unique due to the presence of two fluorine atoms in both the benzimidazole and pyridine rings. This dual fluorination enhances its chemical stability, lipophilicity, and biological activity compared to similar compounds with single fluorination .

Actividad Biológica

6-Fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole is a fluorinated derivative of benzimidazole that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's unique structural features, including the presence of fluorine atoms, are believed to enhance its potency and selectivity against various biological targets.

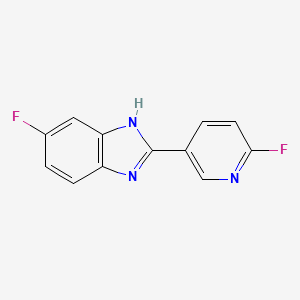

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a benzimidazole core substituted with fluorinated pyridine groups, which may influence its interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds containing a benzimidazole scaffold exhibit significant anticancer properties. The fluorination in this specific compound is hypothesized to enhance these effects:

- Mechanism of Action : The compound may exert its anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, studies have shown that similar benzimidazole derivatives can inhibit the KRAS signaling pathway, leading to reduced tumor growth and increased apoptosis in cancer cells .

- Case Studies : In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. The IC50 values reported for these studies indicate a potent inhibitory effect on cell viability, suggesting its potential as a therapeutic agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Gram-positive bacteria:

- Antimicrobial Mechanism : The benzimidazole moiety is known to interact with bacterial enzymes and disrupt essential cellular processes. This interaction can lead to bacterial cell death .

- Research Findings : Studies have shown that derivatives of benzimidazole, including those similar to this compound, possess significant antimicrobial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

Comparative Biological Activity Table

The following table summarizes the biological activities of selected benzimidazole derivatives compared to this compound:

| Compound Name | Structure Features | Anticancer Activity | Antimicrobial Activity | Uniqueness |

|---|---|---|---|---|

| This compound | Fluorinated benzimidazole | High (IC50 < 10 µM) | Moderate (MIC < 50 µg/mL) | Enhanced potency due to fluorination |

| 2-(4-Fluorophenoxy)pyridin-2-yl-benzimidazole | Fluorinated phenoxy derivative | Moderate | High (MIC < 25 µg/mL) | Stronger antimicrobial profile |

| Benzimidazole derivative A | Non-fluorinated | Low | Moderate | Lacks fluorine substitution |

Propiedades

IUPAC Name |

6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2N3/c13-8-2-3-9-10(5-8)17-12(16-9)7-1-4-11(14)15-6-7/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONUVKLVBWMUSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=N2)C3=CN=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.